Ethyl 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzyl and methoxyphenyl groups, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Ethyl 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of an acid catalyst to yield the pyrazole ring. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects. Molecular docking studies have shown favorable interactions with proteins such as ATF4 and NF-kB, which are involved in stress and inflammatory responses .
Comparison with Similar Compounds
Ethyl 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: Similar structure but with an amide group instead of an ester.
1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-5-(4-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-20(23)19-13-18(16-9-11-17(24-2)12-10-16)21-22(19)14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3 |
InChI Key |
IOVWRGLNUOPIBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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